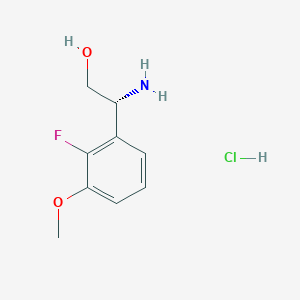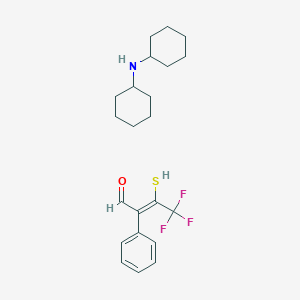![molecular formula C25H31ClN2O2RuS B6310354 Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen] CAS No. 329371-25-7](/img/structure/B6310354.png)
Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen] is a useful research compound. Its molecular formula is C25H31ClN2O2RuS and its molecular weight is 560.1 g/mol. The purity is usually 95%.
The exact mass of the compound Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen] is 560.083817 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen] including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that ruthenium complexes are often used in the field of medicinal chemistry due to their potential anticancer properties . They can interact with various biological targets, including DNA, proteins, and enzymes, disrupting their normal function and leading to cell death .
Mode of Action
MFCD16294988 is a chiral diamine ligand complexed with ruthenium . It is used for the asymmetric transfer hydrogenation of a variety of imines It is known that ruthenium complexes can interact with biological molecules through various mechanisms, such as intercalation into dna, binding to proteins, or inhibition of enzymes .
Biochemical Pathways
Ruthenium complexes are known to interfere with several cellular processes, including dna replication, protein synthesis, and enzymatic activity, which can lead to cell death .
Pharmacokinetics
It is known that the pharmacokinetic properties of ruthenium complexes can vary widely depending on their chemical structure . Factors such as lipophilicity, charge, and molecular size can influence their absorption, distribution, metabolism, and excretion .
Result of Action
Ruthenium complexes are known to induce cell death in cancer cells through various mechanisms, including apoptosis (programmed cell death), necrosis (cell death due to injury), and autophagy (self-degradation of cellular components) .
Action Environment
The action, efficacy, and stability of MFCD16294988 can be influenced by various environmental factors. These can include the pH of the environment, the presence of other ions or molecules, and the temperature . For instance, the stability of ruthenium complexes can be affected by the presence of reducing agents, which can lead to the reduction of ruthenium(III) to ruthenium(II) .
Properties
IUPAC Name |
[(1S,2S)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m0.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPFGRNIWPPSEW-CEHYLXJWSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O2RuS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,14-Diphenyl-12-(trimethylsilyl)benzo[b]triphenylenyl-11-triflate](/img/structure/B6310278.png)


![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)









